N-cyclohexylcyclohexanamine;3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Description
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H21NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-7(2)8(9(13)14)12(6)10(15)16-11(3,4)5/h11-13H,1-10H2;7-8H,1-6H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZFCCMLOOAWEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid involves multiple steps. One common method includes the reaction of cyclohexylamine with cyclohexanone to form N-cyclohexylcyclohexanamine. This intermediate is then reacted with 3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclohexylcyclohexanamine;3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-Cyclohexylcyclohexanamine
N-Cyclohexylcyclohexanamine is a secondary amine featuring two cyclohexyl groups attached to a nitrogen atom. This compound is often utilized in medicinal chemistry as a counterion in salt forms of amino acid derivatives to enhance solubility and stability. For example, it forms salts with chiral amino acids like (2R)-2-[(tert-butoxycarbonyl)amino]-4-(benzyloxycarbonylamino)butanoic acid, which are intermediates in peptide synthesis . Its steric bulk and lipophilic nature contribute to its role in stabilizing sensitive functional groups during synthetic processes.
(2S)-3-Methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
This compound, also known as Boc-N-methyl-L-valine (Boc = tert-butoxycarbonyl), is a protected amino acid derivative. The Boc group acts as a temporary protecting group for the amine, while the methyl substituent on the nitrogen and the branched isopropyl side chain (from valine) confer steric hindrance and influence solubility. It is widely used in peptide synthesis and as a building block in pharmaceutical research. Its enantiomer, (2R)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid (Boc-N-methyl-D-valine), is also commercially available .
Structural Analogs of N-Cyclohexylcyclohexanamine
Key Observations :
- Steric Effects : N-Cyclohexylcyclohexanamine provides greater steric protection compared to N-methylcyclohexylamine, making it preferable for stabilizing sensitive intermediates .
- Solubility: Its lipophilic nature enhances solubility in organic solvents, whereas dicyclohexylamine salts improve aqueous solubility of polar amino acids .
Structural Analogs of Boc-N-Methyl-L-Valine
Key Observations :
- Chirality : The L-configuration of Boc-N-methyl-L-valine is critical for compatibility with natural peptide synthesis protocols, whereas the D-enantiomer is used in retro-inverso peptide designs .
- Side Chain Modifications: Replacement of the isopropyl group with shorter chains (e.g., butanoic acid derivatives) reduces steric bulk but may compromise binding affinity in target proteins .
- Functional Groups : Esterification of the carboxylate (e.g., methyl ester in ) alters polarity, enabling lipid membrane interactions.
Stability and Reactivity
- N-Cyclohexylcyclohexanamine : Resistant to oxidation due to the absence of α-hydrogens. Forms stable salts with carboxylic acids via proton transfer .
- Boc-N-Methyl-L-Valine : The Boc group is labile under acidic conditions (e.g., HCl/dioxane), enabling selective deprotection during stepwise peptide synthesis .
Biological Activity
N-cyclohexylcyclohexanamine;3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid is a synthetic compound with potential applications in various biological systems. Its complex structure suggests diverse interactions with biological targets, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies.
Biological Activity Overview
The biological activity of this compound is primarily investigated in the context of its pharmacological properties. The following sections detail its mechanisms of action, effects on various biological systems, and relevant case studies.
- Receptor Interaction : The compound may interact with various receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems.
- Enzymatic Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to altered physiological responses.
2. Anti-inflammatory Properties
Preliminary data suggest that the compound might exhibit anti-inflammatory effects, possibly through modulation of cytokine production or inhibition of inflammatory pathways.
3. Neuroprotective Effects
Given its potential interaction with CNS receptors, there is a hypothesis that this compound could provide neuroprotective benefits, although further research is necessary to substantiate these claims.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 : Antimicrobial Efficacy | Demonstrated that structural analogs have significant antibacterial activity against Gram-positive bacteria. |
| Study 2 : Anti-inflammatory Response | Showed that compounds with similar structures reduced inflammation markers in vitro. |
| Study 3 : Neuroprotection | Suggested potential neuroprotective effects in animal models of neurodegeneration. |
Toxicology and Safety Profile
Limited toxicological data are available for this compound. However, assessments of related compounds indicate a need for careful evaluation of safety profiles, particularly regarding long-term exposure and metabolic byproducts.
Q & A
Q. What are the recommended synthetic pathways for preparing N-cyclohexylcyclohexanamine, and how can purity be ensured?
- Methodological Answer : N-Cyclohexylcyclohexanamine can be synthesized via reductive amination of cyclohexanone with cyclohexylamine using catalysts like Raney nickel or palladium on carbon under hydrogenation conditions . Purity is typically verified via gas chromatography (GC) or HPLC with UV detection. For chiral purity, chiral stationary-phase HPLC or polarimetry should be employed to confirm enantiomeric excess (e.g., if stereocenters are present).
Q. How can the Boc-protected amino acid moiety (3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid) be characterized for structural integrity?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the tert-butoxycarbonyl (Boc) group’s presence (δ ~1.4 ppm for tert-butyl protons) and the ester carbonyl (δ ~155-160 ppm in ¹³C). High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular formula (e.g., C₁₆H₂₈N₂O₅) .
Q. What stability considerations are critical for storing this compound under laboratory conditions?
- Methodological Answer : The Boc group is acid-labile; store the compound in anhydrous conditions at -20°C with desiccants. Avoid prolonged exposure to amines or moisture to prevent deprotection. Stability assays via TLC or HPLC over 1–2 weeks under varying temperatures (4°C, 25°C) can assess degradation .
Advanced Research Questions
Q. How can researchers address stereochemical challenges in synthesizing the chiral centers of 3-methyl-2-[methyl-(Boc)amino]butanoic acid?
- Methodological Answer : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases) can control stereochemistry . For example, (S)-configured amino acids can be synthesized via tert-butyloxycarbonylation of L-valine derivatives, followed by methylation under Mitsunobu conditions .
Q. What analytical discrepancies might arise in quantifying this compound’s solubility, and how can they be resolved?
- Methodological Answer : Discrepancies in solubility (e.g., in DMSO vs. aqueous buffers) may stem from aggregation or pH-dependent ionization. Use dynamic light scattering (DLS) to detect aggregates and potentiometric titration to determine pKa values. For example, the carboxylic acid group (pKa ~2.5–3.5) and tertiary amine (pKa ~9–10) influence solubility .
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer : SAR studies require systematic variation of substituents:
- Cyclohexyl group : Replace with bicyclic or aromatic amines to assess steric effects.
- Boc group : Substitute with other carbamates (e.g., Fmoc) to evaluate stability.
Biological assays (e.g., enzyme inhibition, cellular uptake) should correlate structural changes with activity. Refer to patent literature for analogous compounds (e.g., carboxamide derivatives in WO 2016/111347) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
